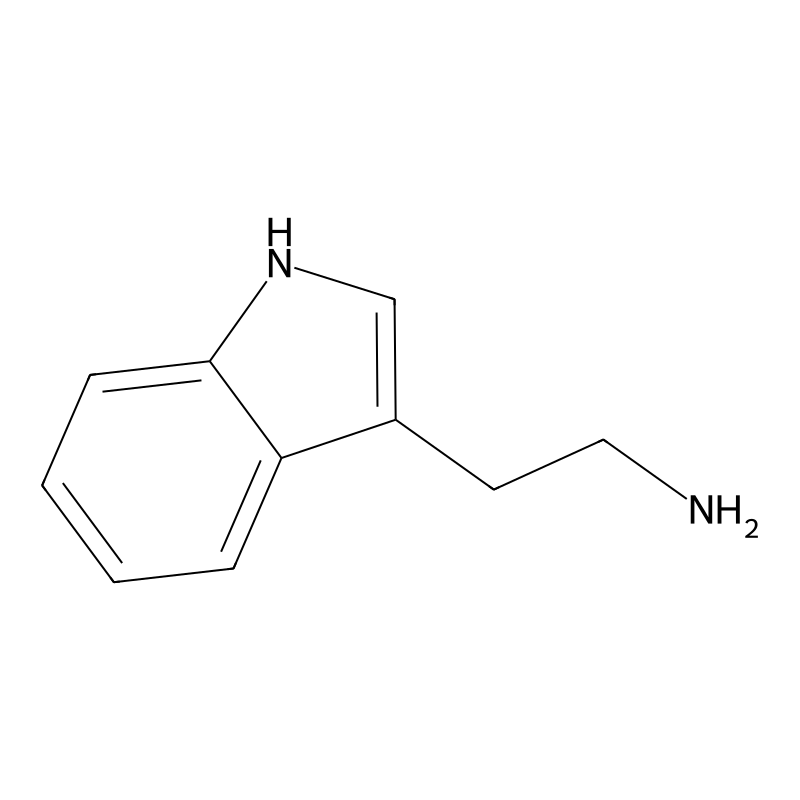2-(Thiophen-2-yl)pyridine-4-boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry:
Drug Discovery
2-(Thiophen-2-yl)pyridine-4-boronic acid contains both a pyridine and a thiophene ring, which are common building blocks in many pharmaceuticals []. The boronic acid functionality allows for convenient coupling reactions to create complex molecules. Scientists might explore this molecule as a starting material for synthesizing new drug candidates targeting various diseases.
Protein-Protein Interaction (PPI) Modulators
Pyridine and thiophene derivatives have been shown to modulate protein-protein interactions (PPIs), which are crucial for many cellular processes [, ]. 2-(Thiophen-2-yl)pyridine-4-boronic acid could be investigated for its potential to disrupt or enhance specific PPIs, leading to the development of new therapeutic agents.
Material Science:
Organic Optoelectronic Materials
Boronic acid-containing molecules are of interest for developing organic optoelectronic materials like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) []. The combination of the electron-rich pyridine and thiophene rings in 2-(Thiophen-2-yl)pyridine-4-boronic acid suggests potential for applications in this field.
Conjugated Polymers
The molecule's structure allows for conjugation, a property essential for many conductive polymers. 2-(Thiophen-2-yl)pyridine-4-boronic acid could be a building block for novel conjugated polymers with specific electrical properties.
2-(Thiophen-2-yl)pyridine-4-boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyridine ring that is further substituted with a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 195.04 g/mol. This compound exhibits unique properties due to the interplay between the electron-rich thiophene and the nitrogen-containing pyridine, making it valuable in various
- Suzuki-Miyaura Coupling: This compound can act as a coupling partner in Suzuki reactions, where it reacts with aryl halides to form biaryl compounds. For instance, it has been utilized in the synthesis of various substituted pyridines and thiophenes through cross-coupling reactions .
- Borylation Reactions: The compound can undergo borylation, where the boron atom is introduced into organic molecules, enhancing their reactivity for further transformations.
- Acid-Base Reactions: The boronic acid group can also participate in acid-base chemistry, allowing it to form complexes with various metal ions or react with nucleophiles.
The synthesis of 2-(Thiophen-2-yl)pyridine-4-boronic acid can be achieved through several methods:
- Borylation of Thiophene-Pyridine Derivatives: One common approach involves the direct borylation of 2-(Thiophen-2-yl)pyridine using boron reagents under specific conditions, often facilitated by palladium catalysts .
- Suzuki Coupling Reactions: Another method includes the Suzuki coupling of 4-bromopyridine with thiophene-2-boronic acid, leading to the formation of the desired product .
- Functional Group Transformations: Starting from commercially available pyridine derivatives, functional group modifications can lead to the formation of this compound through a series of chemical transformations.
2-(Thiophen-2-yl)pyridine-4-boronic acid has various applications in:
- Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.
- Material Science: The compound can be used in developing organic electronic materials due to its electronic properties.
- Catalysis: It plays a role as a catalyst or catalyst precursor in various organic reactions.
Several compounds share structural similarities with 2-(Thiophen-2-yl)pyridine-4-boronic acid, including:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| (4-Methylthiophen-2-yl)boronic acid | Structure | 0.84 |
| (5-Methylthiophen-2-yl)boronic acid | Structure | 0.80 |
| (5-Bromothiophen-2-yl)boronic acid | Structure | 0.77 |
| (4-Bromothiophen-2-yl)boronic acid | Structure | 0.77 |
| (5-Chlorothiophen-2-yl)boronic acid | Structure | 0.76 |
Uniqueness
The uniqueness of 2-(Thiophen-2-yl)pyridine-4-boronic acid lies in its specific combination of thiophene and pyridine functionalities, which enhances its reactivity and potential biological activity compared to other similar compounds. Its ability to participate in diverse coupling reactions while maintaining stability under various conditions makes it particularly valuable in synthetic chemistry.








